molecular formula C14H17FN4 B4510358 1,2-Ethanediamine, N2-[6-(4-fluorophenyl)-3-pyridazinyl]-N1,N1-dimethyl- CAS No. 1018127-55-3

1,2-Ethanediamine, N2-[6-(4-fluorophenyl)-3-pyridazinyl]-N1,N1-dimethyl-

Cat. No.: B4510358
CAS No.: 1018127-55-3
M. Wt: 260.31 g/mol
InChI Key: QEKNVQGKUUZOBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Ethanediamine, N2-[6-(4-fluorophenyl)-3-pyridazinyl]-N1,N1-dimethyl- is a complex organic compound that features a combination of ethylenediamine and pyridazine structures The presence of a fluorophenyl group adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N2-[6-(4-fluorophenyl)-3-pyridazinyl]-N1,N1-dimethyl- typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a diketone or a similar compound.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative.

    Attachment of the Ethylenediamine Moiety: The ethylenediamine part is attached through a nucleophilic substitution reaction, where the amine groups react with a suitable leaving group on the pyridazine ring.

    Dimethylation: The final step involves the dimethylation of the ethylenediamine moiety, which can be achieved using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N2-[6-(4-fluorophenyl)-3-pyridazinyl]-N1,N1-dimethyl- undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the amine and fluorophenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amides or nitriles, while reduction can produce amines or alcohols.

Scientific Research Applications

1,2-Ethanediamine, N2-[6-(4-fluorophenyl)-3-pyridazinyl]-N1,N1-dimethyl- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N2-[6-(4-fluorophenyl)-3-pyridazinyl]-N1,N1-dimethyl- involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their activity.

    Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Ethanediamine, N,N,N’,N’-tetramethyl-: Similar structure but lacks the pyridazine and fluorophenyl groups.

    N1-(4-Fluorophenyl)-1,2-ethanediamine: Contains the fluorophenyl group but differs in the rest of the structure.

Uniqueness

1,2-Ethanediamine, N2-[6-(4-fluorophenyl)-3-pyridazinyl]-N1,N1-dimethyl- is unique due to the combination of its structural elements, which confer specific chemical and biological properties not found in simpler analogs

Properties

IUPAC Name

N-[6-(4-fluorophenyl)pyridazin-3-yl]-N',N'-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN4/c1-19(2)10-9-16-14-8-7-13(17-18-14)11-3-5-12(15)6-4-11/h3-8H,9-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKNVQGKUUZOBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=NN=C(C=C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401154248
Record name N2-[6-(4-Fluorophenyl)-3-pyridazinyl]-N1,N1-dimethyl-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401154248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018127-55-3
Record name N2-[6-(4-Fluorophenyl)-3-pyridazinyl]-N1,N1-dimethyl-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018127-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-[6-(4-Fluorophenyl)-3-pyridazinyl]-N1,N1-dimethyl-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401154248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Ethanediamine, N2-[6-(4-fluorophenyl)-3-pyridazinyl]-N1,N1-dimethyl-
Reactant of Route 2
Reactant of Route 2
1,2-Ethanediamine, N2-[6-(4-fluorophenyl)-3-pyridazinyl]-N1,N1-dimethyl-
Reactant of Route 3
Reactant of Route 3
1,2-Ethanediamine, N2-[6-(4-fluorophenyl)-3-pyridazinyl]-N1,N1-dimethyl-
Reactant of Route 4
Reactant of Route 4
1,2-Ethanediamine, N2-[6-(4-fluorophenyl)-3-pyridazinyl]-N1,N1-dimethyl-
Reactant of Route 5
Reactant of Route 5
1,2-Ethanediamine, N2-[6-(4-fluorophenyl)-3-pyridazinyl]-N1,N1-dimethyl-
Reactant of Route 6
Reactant of Route 6
1,2-Ethanediamine, N2-[6-(4-fluorophenyl)-3-pyridazinyl]-N1,N1-dimethyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.